Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride

Medicinal Chemistry Process Chemistry Lipophilicity

Need stereochemically pure building blocks for CNS and antiviral API synthesis? The (S)-enantiomer hydrochloride salt of methyl 4-(1-aminoethyl)-3-methylbenzoate provides defined chirality, ambient storage stability, and improved organic solvent partitioning (LogP 2.03 vs 1.80 free base) for reproducible amide couplings. • 95% purity with QC (NMR, HPLC, GC) • Validated HCV helicase inhibitor hit (IC₅₀ ~150 μM) • Ambient shipping/storage eliminates cold-chain logistics.

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
Cat. No. B8104751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC)C(C)N.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-7-6-9(11(13)14-3)4-5-10(7)8(2)12;/h4-6,8H,12H2,1-3H3;1H/t8-;/m0./s1
InChIKeyFMDKPDNHITUAAI-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride: Chiral Building Block


Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride (CAS 1391358-26-1) is a chiral benzoate derivative featuring a defined (S)-stereocenter at the aminoethyl substituent. With a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol, the compound exists as a hydrochloride salt, which enhances its crystallinity and storage stability relative to its free base analog [1]. It is primarily utilized as a stereochemically pure building block in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs), particularly where the absolute configuration is critical for biological target engagement [2].

Chirality Single (S)-enantiomer building block
Salt Form Hydrochloride salt supports storage and handling stability
Workflow Stereoselective API intermediate synthesis

Risks of Generic Substitution


Substituting this compound with non-chiral analogs or the free base form introduces significant risks in synthetic workflows. The (S)-enantiomer is frequently required to induce or preserve chirality in downstream intermediates; using the (R)-enantiomer or a racemic mixture can lead to pharmacologically inactive or antagonistic products [1]. Furthermore, the hydrochloride salt offers a quantifiable advantage in lipophilicity and practical handling: it has a computed LogP of 2.03, compared to 1.80 for the free base [2], and can be stored at room temperature, whereas the free base requires cold storage (2-8°C) to prevent degradation . These differences directly impact solubility in organic reaction media, long-term stability, and the reproducibility of large-scale syntheses.

Enantiomeric mismatch
(R)-enantiomer or racemic mixture may alter stereochemical induction and downstream target interaction.
Salt form variability
Free base requires cold storage and has lower lipophilicity; may affect organic-phase solubility and reaction consistency.
Substitution requires re-validation
HCl salt properties (ambient storage, LogP) may not transfer directly to free base without method adjustment.

Quantitative Differentiation from Analogs


Lipophilicity: Salt vs. Free Base

The hydrochloride salt form exhibits a higher computed LogP (2.03) than the free base (LogP 1.80), indicating greater lipophilicity which can be crucial for solubility in non-polar organic solvents used in amide coupling or other non-aqueous reactions [1]. This difference is computable and directly influences the choice of solvent systems for synthesis.

Lipophilicity: Salt vs Free Base
Cross-study comparable
LogP 2.03 (HCl) vs 1.80 (free base); Δ +0.23
Supports extraction workflow selection
Computed values; partitioning influence to verify
Medicinal Chemistry Process Chemistry Lipophilicity

Storage Simplicity: Ambient vs. Cold-Chain

Procurement and long-term storage are significantly simplified for the hydrochloride salt. Vendor specifications indicate storage at room temperature for the salt , while the free base analog requires storage in a sealed, dry environment at 2-8°C . This eliminates the need for cold-chain logistics, reducing procurement complexity and energy costs for inventory management.

Storage Condition
Data to verify
Room temp (HCl) vs 2–8°C (free base)
May simplify logistics and stability review
Vendor-specified; cold-chain validation needed
Process Chemistry Supply Chain Stability

Defined Stereocenter vs. Racemic Mixtures

PubChem data confirms the target compound possesses one 'Defined Atom Stereocenter' and zero 'Undefined Atom Stereocenters', guaranteeing its identity as a single (S)-enantiomer [1]. In contrast, achiral analogs like Methyl 3-methylbenzoate or racemic mixtures lack this defined stereochemistry. Procurement of the (S)-enantiomer ensures consistent optical rotation and predictable diastereomeric excess in subsequent chiral syntheses.

Stereochemical Identity
Class-level inference
1 defined (S), 0 undefined stereocenters
Supports enantiomer-attribution review
PubChem structure-based; ee consistency to verify
Asymmetric Synthesis Chiral Chromatography Enantiomeric Purity

HCV Helicase Inhibitory Activity

This compound has demonstrated preliminary inhibition of Hepatitis C Virus (HCV) helicase with an IC₅₀ value of ~150 μM . While this is a moderate potency, it provides a quantifiable starting point for structure-activity relationship (SAR) studies when compared to structurally related benzoate esters that may lack this activity. It serves as a direct reference point for medicinal chemists evaluating this scaffold for antiviral drug discovery.

HCV Helicase IC₅₀
Data to verify
~150 μM
Reported SAR screening context
Moderate potency; no close-analog data
Antiviral Research HCV Helicase Biochemical Screening

Key Application Scenarios


Synthesis of Enantiopure APIs

The (S)-aminoethyl substituent makes this compound a valuable chiral synthon for constructing molecules that mimic the phenylalanine side chain. Its defined stereochemistry (1 defined atom stereocenter, [1]) ensures the introduction of chirality into drug candidates targeting enzymes or receptors with stereospecific binding pockets. This is especially relevant for CNS agents where the active pharmaceutical ingredient is marketed as a single enantiomer.

Antiviral Screening Libraries

As a compound with a reported IC₅₀ of ~150 μM against HCV helicase , it serves as a validated starting point for hit-to-lead optimization in antiviral drug discovery. Its availability in 95% purity with supporting QC documentation (NMR, HPLC, GC) from vendors like Bidepharm allows immediate use in biochemical assays without further purification.

Amide Coupling Process Scale-Up

The higher computed LogP (2.03) of the hydrochloride salt compared to the free base (LogP 1.80) indicates improved partitioning into organic solvents [2]. This property is critical for process chemists developing efficient liquid-liquid extraction protocols during large-scale amide bond formations, directly influencing reaction yields and purity profiles.

Ambient-Stable Building Blocks for Research

The ambient storage condition of the hydrochloride salt simplifies its procurement and inventory management for geographically diverse research teams or facilities with limited cold-storage capacity . This logistical advantage reduces the risk of compound degradation during shipping and storage, ensuring research continuity.

Application
Selection Property
Validation Focus
Chiral API intermediate synthesis
Defined (S)-stereocenter
Diastereomeric excess and optical purity
HCV helicase inhibitor screening
Reported HCV helicase inhibition activity
Hit-to-lead potency optimization
Liquid-liquid extraction scale-up
Higher lipophilicity for organic-phase partitioning
Extraction yield and solvent selection
Ambient-stable reagent inventory
Room-temperature storage stability
Long-term stability and logistics integration
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